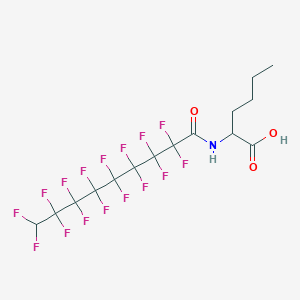![molecular formula C24H25N3O B15014518 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014518.png)
N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a propylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 4-biphenylcarboxaldehyde with 3-methylaniline, followed by the reaction with acetohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield biphenyl oxides, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the acetohydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C24H25N3O |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-(3-methylanilino)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-3-23(21-14-12-20(13-15-21)19-9-5-4-6-10-19)26-27-24(28)17-25-22-11-7-8-18(2)16-22/h4-16,25H,3,17H2,1-2H3,(H,27,28)/b26-23+ |
Clave InChI |
ULJJIIKMZFBENS-WNAAXNPUSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)CNC1=CC=CC(=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=NNC(=O)CNC1=CC=CC(=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

![N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15014444.png)
![N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide](/img/structure/B15014448.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15014456.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B15014469.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,3'-dicarboxylate](/img/structure/B15014472.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15014477.png)

![N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15014491.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B15014497.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15014506.png)
![N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15014512.png)
